Tert-butyl (4-iodo-6-morpholinopyridin-3-YL)carbamate

Description

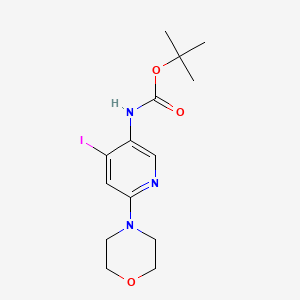

Tert-butyl (4-iodo-6-morpholinopyridin-3-YL)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 3-position, an iodine substituent at the 4-position, and a morpholine ring at the 6-position.

Properties

Molecular Formula |

C14H20IN3O3 |

|---|---|

Molecular Weight |

405.23 g/mol |

IUPAC Name |

tert-butyl N-(4-iodo-6-morpholin-4-ylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C14H20IN3O3/c1-14(2,3)21-13(19)17-11-9-16-12(8-10(11)15)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3,(H,17,19) |

InChI Key |

JGACUUIOMBKPHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the functionalization of a suitably substituted pyridine intermediate, typically starting from a 6-morpholinopyridin-3-amine derivative. The key steps include:

- Introduction of the iodine substituent at the 4-position of the pyridine ring.

- Protection of the amino group at the 3-position as a tert-butyl carbamate.

- Incorporation or retention of the morpholine substituent at the 6-position.

The synthetic sequence often proceeds via nucleophilic aromatic substitution, halogenation, and carbamate formation reactions.

Preparation of 6-Morpholinopyridin-3-amine Intermediate

A critical precursor is 6-morpholinopyridin-3-amine, which can be synthesized via nucleophilic substitution of 2-chloro-5-nitropyridine with morpholine, followed by catalytic hydrogenation to reduce the nitro group to an amine.

| Step | Reactants & Conditions | Details |

|---|---|---|

| Nucleophilic substitution | 2-chloro-5-nitropyridine (5 g, 31 mmol), morpholine (13 mL, 155 mmol), triethylamine (10 mL), dichloromethane (30 mL), room temperature, 3 hours | Yields 4-(5-nitropyridin-2-yl)-morpholine as yellow solid (100%) |

| Catalytic hydrogenation | 4-(5-nitropyridin-2-yl)-morpholine (1.5 g, 7.18 mmol), 10% Pd/C (0.75 g), ethyl acetate (20 mL), hydrogen atmosphere (50 psi), room temperature, 3 hours | Yields 6-morpholin-4-yl-pyridin-3-ylamine as light red solid (crude) |

This intermediate is then used directly in subsequent steps without further purification.

Photocatalytic One-Step Synthesis of Related tert-Butyl Carbamates

A notable advanced method related to tert-butyl carbamate derivatives of aminopyridines involves a photocatalytic one-step synthesis using acridine salt as a visible-light photocatalyst. This method offers advantages of shorter synthetic routes, higher yields, and environmentally friendly conditions without the use of heavy metals or hydrogen gas.

| Component | Amount (per 2 mL solvent) | Role |

|---|---|---|

| 2-Aminopyridine | 0.2 mmol (1.0 eq) | Substrate |

| Piperazine-1-tert-butyl formate | 0.2 mmol (1.0 eq) | Carbamate source |

| Acridine salt photocatalyst | 0.01 mmol (0.1 eq) | Catalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) | Oxidant |

| Anhydrous dichloroethane | 2 mL | Solvent |

- The mixture is irradiated with blue LED light under oxygen atmosphere for 10 hours.

- After completion, the reaction mixture is filtered and purified by column chromatography.

- The product is obtained as a colorless white solid with a yield of 95%.

This method is described in detail for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate but demonstrates the potential for adaptation to morpholinopyridinyl carbamates.

Summary of Preparation Methods

Chemical Reactions Analysis

Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: Formation of additional ring structures through cyclization reactions.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

- Drug Development : As a building block for kinase inhibitors or PROTACs, leveraging iodine for bioconjugation.

- Enzyme Studies : Investigating interactions with epoxide hydratases or GSTs, given tert-butyl’s role in enzyme induction.

Further studies are needed to characterize its stability, toxicity, and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate, and how can reaction conditions be optimized?

- The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

- Iodination : Use of N-iodosuccinimide (NIS) or iodine with a Lewis acid (e.g., FeCl₃) for regioselective iodination at the 4-position of the pyridine ring .

- Morpholine introduction : Nucleophilic aromatic substitution (SNAr) with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Carbamate protection : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or TEA .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF → THF) to improve yields in SNAr steps. For regioselectivity, pre-coordinate the pyridine nitrogen with a Lewis acid .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

- Core techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine C-H signals at δ 7–9 ppm, morpholine protons at δ 3–4 ppm) .

- HRMS : Exact mass analysis to verify molecular formula (e.g., C₁₄H₂₀IN₃O₃ requires m/z ≈ 405.04) .

- X-ray crystallography : For unambiguous structural confirmation; use SHELX software for refinement .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of tert-butyl carbamate derivatives?

- Case study : Conflicting NMR data for regioisomers (e.g., iodopyridine vs. iodopyrimidine derivatives) can be resolved via:

- X-ray diffraction : SHELXL refinement of bond lengths/angles (e.g., C-I bond ~2.09 Å in pyridines vs. ~1.99 Å in pyrimidines) .

- DFT calculations : Compare experimental vs. computed ¹³C chemical shifts (Δδ > 2 ppm indicates misassignment) .

Q. What mechanistic insights govern the stability of this compound under acidic/basic conditions?

- Acidic conditions :

- Carbamate cleavage occurs via protonation of the Boc group, forming a tert-butyl cation and releasing CO₂. Reaction rates depend on solvent polarity (faster in polar aprotic solvents) .

- Basic conditions :

- Morpholine may undergo ring-opening in strong bases (e.g., NaOH), leading to amine byproducts. Monitor via LC-MS for degradation peaks .

- Mitigation : Store at pH 6–8 in inert atmospheres (argon) to prevent Boc deprotection .

Q. How can computational modeling predict reactivity of the iodopyridine moiety in cross-coupling reactions?

- In silico tools :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 4-iodo position typically shows high electrophilicity (f⁺ > 0.1) .

- Docking studies : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict Suzuki-Miyaura coupling efficiency .

- Validation : Compare computed activation energies with experimental yields (e.g., couplings with aryl boronic acids) .

Methodological Notes

- Contradiction resolution : When spectral data conflicts (e.g., LC-MS vs. NMR), use high-resolution techniques like TOF-MS or heteronuclear correlation NMR .

- Safety : Despite low acute toxicity (per analogs in ), handle iodopyridines under fume hoods due to potential iodine release during degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.